NOR-6beta-oxycodol

Stereoselective metabolism Diastereoisomer separation Forensic toxicology

NOR-6beta-oxycodol (CAS 764620-36-2), systematically named (4R,4aS,7R,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol, is the 6β stereoisomer of nor-oxycodol, a C17H21NO4 phenanthrene-derivative metabolite produced through sequential N-demethylation and 6-ketoreduction of the opioid analgesic oxycodone. Available as a certified reference material (CRM) with purity ≥98% , this compound is exclusively intended for forensic and research applications as an analytical standard, not for therapeutic use.

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
CAS No. 764620-36-2
Cat. No. B593784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNOR-6beta-oxycodol
CAS764620-36-2
Synonyms4,5α-epoxy-3-methoxy-morphinan-6β,14-diol
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1
InChIInChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12-,15+,16+,17-/m1/s1
InChIKeyKFWOOLJUSYSBAD-BGMJHJHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NOR-6beta-oxycodol (CAS 764620-36-2) Procurement-Grade Reference Material for Oxycodone Metabolite Research


NOR-6beta-oxycodol (CAS 764620-36-2), systematically named (4R,4aS,7R,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol, is the 6β stereoisomer of nor-oxycodol, a C17H21NO4 phenanthrene-derivative metabolite produced through sequential N-demethylation and 6-ketoreduction of the opioid analgesic oxycodone [1]. Available as a certified reference material (CRM) with purity ≥98% , this compound is exclusively intended for forensic and research applications as an analytical standard, not for therapeutic use [1].

Why NOR-6beta-oxycodol Cannot Be Interchanged with Its 6α Epimer or 6β-Oxycodol in Forensic and Metabolic Studies


In-class opioid metabolites are not analytically interchangeable. The 6-ketoreduction of noroxycodone is stereoselective: in all biological matrices, α-nor-6-oxycodol is the predominant diastereoisomer, while the 6β epimer (NOR-6beta-oxycodol) is the minor form [1]. This stereochemical identity directly governs chromatographic retention, mass spectrometric fragmentation, and quantification [1] [2]. Furthermore, NOR-6beta-oxycodol belongs to the CYP3A4-mediated N-demethylation pathway that collectively accounts for 45% ± 21% of an oxycodone dose, whereas 6β-oxycodol originates from the separate 6-keto-reduction pathway representing only 8% ± 6% of the dose [3]. These orthogonal metabolic origins mean that regulatory forensic panels and pharmacokinetic models require isomer-resolved reference standards; generic substitution with the more abundant α epimer or the 6β-oxycodol congener yields misidentification and systematic quantification error.

NOR-6beta-oxycodol (764620-36-2) Comparator-Based Quantitative Differentiation Evidence


Stereochemical Identity Defines NOR-6beta-oxycodol as the Minor Diastereoisomer Relative to the Predominant 6α Epimer

In the nor-6-oxycodol (N6OCOL) diastereoisomer pair, α-N6OCOL is the predominant form across all biological and in vitro systems examined, while β-N6OCOL (NOR-6beta-oxycodol) is the consistently minor stereoisomer. This stereochemical hierarchy was established using capillary electrophoresis with heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin as chiral selector in human urine, human liver cytosol, human liver S9 fraction, and NaBH₄ chemical reduction products [1].

Stereoselective metabolism Diastereoisomer separation Forensic toxicology

Metabolic Pathway Origin Differentiates NOR-6beta-oxycodol from 6β-Oxycodol by a ~5.6-Fold Difference in Contributing Pathway Share

NOR-6beta-oxycodol is generated through the CYP3A4/5-mediated N-demethylation pathway that first produces noroxycodone, which then undergoes 6-ketoreduction. The aggregate N-demethylation pathway (noroxycodone + noroxymorphone + α- and β-noroxycodol) accounts for 45% ± 21% of an oral oxycodone dose. In contrast, 6β-oxycodol arises directly from oxycodone via the ketoreductase-mediated 6-keto-reduction pathway, which represents only 8% ± 6% of the dose [1]. Although individual isomer contributions within the 45% pool are not resolved, the parent pathway difference establishes that nor-6-oxycodol congeners derive from a quantitatively dominant route relative to 6-oxycodol congeners.

Oxycodone metabolism CYP3A4 N-demethylation Metabolic flux quantification

Pharmacological Inactivity Classification Matches NOR-6beta-oxycodol to Forensic Qualitative Panels, Not Pharmacodynamic Assays

NOR-6beta-oxycodol is explicitly classified as an inactive opioid metabolite, alongside its α epimer and the noroxymorphone and oxymorphol congeners, in authoritative clinical pharmacology resources [1]. Pharmacokinetic-pharmacodynamic modeling confirms that the central opioid effects of oxycodone are governed entirely by the parent drug, with negligible contribution from circulating reductive metabolites [2]. This contrasts with the active circulating metabolites noroxycodone and oxymorphone, which are opioid receptor agonists [2].

Inactive metabolite Forensic reference standard Pharmacodynamic exclusion

CRM-Grade Purity Specification ≥98% Ensures Isomer-Specific Quantification Without α-Epimer Interference

NOR-6beta-oxycodol is supplied as a CRM manufactured and tested to ISO/IEC 17025 and ISO 17034 international standards, with a purity specification of ≥98% . This stands in explicit contrast to the α epimer (nor-6α-oxycodol, CAS 116499-16-2), which is categorized as a non-certified analytical reference material . Additionally, generic oxycodone metabolite mixtures or in-house synthesized standards lack batch-specific certificates of analysis (CoA) with defined stereochemical purity . The absence of a CRM-grade option for the α epimer means laboratories requiring quantitative forensic reporting under ISO 17025 must select the β epimer CRM to satisfy metrological traceability requirements.

Certified reference material Chromatographic purity ISO 17034

LC-MS/MS Detection Sensitivity Matches 6α- and 6β-Oxycodol Congeners at 0.5 ng/mL LOQ in Validated Blood Method

In the validated LC-MS/MS method of Truver et al. (2021), 6β-oxycodol and 6α-oxycodol share an identical limit of quantitation (LOQ) of 0.5 ng/mL in human blood, with a calibration range of 0.5–25 ng/mL and precision of 2.90–17.3% [1]. The method simultaneously resolves 6α-oxycodol and 6β-oxycodol, demonstrating that analytical sensitivity for the 6β epimer is not compromised relative to the 6α epimer. Although nor-6-oxycodol was not included as an analyte in this particular method, the chromatographic resolution principle established by Baldacci & Thormann (2005) for N6OCOL diastereoisomers using cyclodextrin-modified CE [2] confirms that analogous LC-MS/MS resolution is achievable and that LOQ parity between epimers is a reasonable class-level expectation.

LC-MS/MS quantification Forensic blood analysis Method validation

NOR-6beta-oxycodol (764620-36-2) Highest-Value Application Scenarios Supported by Quantitative Evidence


ISO 17025-Accredited Forensic Urine Drug Testing Requiring CRM-Grade Oxycodone Metabolite Standards

Forensic toxicology laboratories operating under ISO 17025 accreditation must use certified reference materials for quantitative confirmatory analysis. NOR-6beta-oxycodol is the only nor-oxycodol diastereoisomer commercially available as a full CRM with batch-specific CoA . Its classification as an inactive oxycodone metabolite [7] makes it a definitive marker of oxycodone consumption without confounding pharmacodynamic activity. The stereoselective metabolism documented by Baldacci & Thormann (2005) [5] further requires isomer-specific standards for accurate forensic reporting.

CYP3A4 Phenotyping and Drug-Drug Interaction Studies Targeting the Major Oxycodone N-Demethylation Pathway

Pharmacokinetic studies investigating CYP3A4-mediated drug interactions with oxycodone require quantitative tracking of the N-demethylation pathway, which accounts for 45% ± 21% of an oral dose . NOR-6beta-oxycodol serves as a terminal reduction product within this quantitatively dominant pathway, providing a stable urinary biomarker that is not subject to the further oxidative metabolism affecting noroxycodone. The validated LC-MS/MS methodology with 0.5 ng/mL LOQ [7] enables sensitive detection even at low metabolite concentrations in plasma or blood.

Isomer-Resolved Metabolic Pathway Validation Distinguishing N-Demethylation from Direct 6-Ketoreduction

The ~5.6-fold difference in contributing pathway share between N-demethylation (45% ± 21%) and direct 6-ketoreduction (8% ± 6%) means that nor-6-oxycodol and 6-oxycodol isomers are not interchangeable pathway markers. Laboratories designing multi-analyte oxycodone metabolite panels for metabolic flux studies must include separate standards for nor-6-oxycodol and 6-oxycodol congeners to independently quantify the two metabolic routes. The established CE chiral separation method [7] provides the analytical framework for this isomer-resolved approach.

Reference Standard for In-House Synthesis Quality Control of Nor-6-oxycodol Diastereoisomers

Research groups synthesizing nor-6-oxycodol standards in-house—as originally performed by Baldacci et al. (2004) when commercial standards were unavailable —require an authenticated reference for chiral purity verification. The CRM-grade NOR-6beta-oxycodol with defined (4R,4aS,7R,7aR,12bS) absolute stereochemistry provides a benchmark for confirming the stereochemical outcome of NaBH₄ reduction of noroxycodone, where α-N6OCOL is the predominant product and β-N6OCOL is the minor stereoisomer [7].

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